Cas no 1699025-54-1 (2-[(3-Chloro-4-methylphenyl)methyl]oxirane)

2-[(3-Chloro-4-methylphenyl)methyl]oxirane is a chlorinated aromatic epoxide compound characterized by its reactive oxirane (epoxide) functional group. This structure imparts significant utility in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of both the chloro and methyl substituents on the phenyl ring enhances its reactivity in nucleophilic ring-opening reactions, enabling selective functionalization. Its stability under controlled conditions allows for precise handling in multi-step syntheses. The compound is typically employed in research and industrial applications where tailored epoxide reactivity is required for cross-coupling or polymerization processes. Proper storage and handling are essential due to its potential sensitivity to moisture and strong acids/bases.
2-[(3-Chloro-4-methylphenyl)methyl]oxirane structure
1699025-54-1 structure
商品名:2-[(3-Chloro-4-methylphenyl)methyl]oxirane
CAS番号:1699025-54-1
MF:C10H11ClO
メガワット:182.646742105484
CID:5275559

2-[(3-Chloro-4-methylphenyl)methyl]oxirane 化学的及び物理的性質

名前と識別子

    • 2-[(3-chloro-4-methylphenyl)methyl]oxirane
    • CID 107561185
    • 2-[(3-Chloro-4-methylphenyl)methyl]oxirane
    • インチ: 1S/C10H11ClO/c1-7-2-3-8(5-10(7)11)4-9-6-12-9/h2-3,5,9H,4,6H2,1H3
    • InChIKey: REXRHWZZFXFECU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C)C=CC(=C1)CC1CO1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • トポロジー分子極性表面積: 12.5
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-[(3-Chloro-4-methylphenyl)methyl]oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-698589-0.05g
2-[(3-chloro-4-methylphenyl)methyl]oxirane
1699025-54-1 95.0%
0.05g
$587.0 2025-03-12
Enamine
EN300-698589-1.0g
2-[(3-chloro-4-methylphenyl)methyl]oxirane
1699025-54-1 95.0%
1.0g
$699.0 2025-03-12
Enamine
EN300-698589-5.0g
2-[(3-chloro-4-methylphenyl)methyl]oxirane
1699025-54-1 95.0%
5.0g
$2028.0 2025-03-12
Enamine
EN300-698589-0.5g
2-[(3-chloro-4-methylphenyl)methyl]oxirane
1699025-54-1 95.0%
0.5g
$671.0 2025-03-12
Enamine
EN300-698589-2.5g
2-[(3-chloro-4-methylphenyl)methyl]oxirane
1699025-54-1 95.0%
2.5g
$1370.0 2025-03-12
Enamine
EN300-698589-10.0g
2-[(3-chloro-4-methylphenyl)methyl]oxirane
1699025-54-1 95.0%
10.0g
$3007.0 2025-03-12
Enamine
EN300-698589-0.1g
2-[(3-chloro-4-methylphenyl)methyl]oxirane
1699025-54-1 95.0%
0.1g
$615.0 2025-03-12
Enamine
EN300-698589-0.25g
2-[(3-chloro-4-methylphenyl)methyl]oxirane
1699025-54-1 95.0%
0.25g
$642.0 2025-03-12

2-[(3-Chloro-4-methylphenyl)methyl]oxirane 関連文献

2-[(3-Chloro-4-methylphenyl)methyl]oxiraneに関する追加情報

Professional Introduction to Compound with CAS No. 1699025-54-1 and Product Name: 2-[(3-Chloro-4-methylphenyl)methyl]oxirane

The compound with the CAS number 1699025-54-1 and the product name 2-[(3-Chloro-4-methylphenyl)methyl]oxirane represents a significant advancement in the field of pharmaceutical chemistry. This oxirane derivative, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of a chloro-substituted aromatic ring and a methyl group at specific positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those containing oxygen-containing rings, due to their diverse biological activities. The oxirane moiety, also known as an epoxide, is known for its high reactivity and ability to undergo various chemical transformations, including ring-opening reactions that can be tailored for the synthesis of pharmacologically active agents. The specific substitution pattern in 2-[(3-Chloro-4-methylphenyl)methyl]oxirane makes it an intriguing candidate for further investigation.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The 3-Chloro-4-methylphenyl group provides a rigid aromatic scaffold that can be modified through various chemical reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. These transformations allow chemists to attach different functional groups, thereby creating novel molecules with tailored biological properties. For instance, recent studies have demonstrated the use of this compound in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.

Moreover, the reactivity of the oxirane ring in 2-[(3-Chloro-4-methylphenyl)methyl]oxirane has been exploited in the development of novel methodologies for drug delivery systems. Epoxides are known to react with nucleophiles under controlled conditions, enabling the creation of stable conjugates that can target specific biological pathways. This property has opened up new avenues for designing prodrugs and bioconjugates that enhance therapeutic efficacy while minimizing side effects.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the electronic and steric properties of this compound. Molecular modeling studies have revealed that the chloro-substituent exerts a significant influence on the reactivity of the oxirane ring, thereby modulating its interaction with biological targets. These insights have guided researchers in optimizing synthetic routes and predicting the behavior of derivatives under various conditions.

The pharmaceutical industry's interest in 2-[(3-Chloro-4-methylphenyl)methyl]oxirane is further underscored by its potential role in developing antiviral and antibacterial agents. The structural features of this compound allow it to mimic natural substrates or inhibitors that disrupt viral replication or bacterial growth. For example, researchers have investigated its derivatives as inhibitors of enzymes involved in viral polymerization processes, offering promising leads for antiviral drug discovery.

In conclusion, 2-[(3-Chloro-4-methylphenyl)methyl]oxirane (CAS No. 1699025-54-1) represents a versatile and innovative compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing some of today's most pressing medical challenges.

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